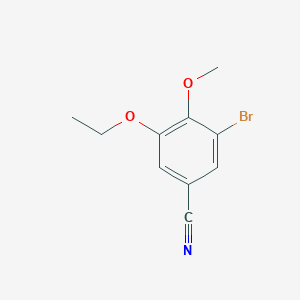

3-Bromo-5-ethoxy-4-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCAZYRKZVCXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404009 | |

| Record name | 3-bromo-5-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515831-52-4 | |

| Record name | 3-bromo-5-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Bromo-5-ethoxy-4-methoxybenzonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffolding in Medicinal Chemistry

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical research. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, a methoxy group, and a nitrile moiety, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of the known physical properties, a plausible synthetic route, and the potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its core characteristics can be summarized based on information from chemical suppliers and analogous structures.

| Property | Value | Source |

| CAS Number | 515831-52-4 | |

| Molecular Formula | C₁₀H₁₀BrNO₂ | |

| Molecular Weight | 256.10 g/mol | |

| Appearance | Solid | |

| Storage Class | 11 - Combustible Solids |

Structural Elucidation:

The structural formula of this compound is presented below. The strategic placement of the electron-withdrawing nitrile group and the electron-donating ethoxy and methoxy groups, in conjunction with the reactive bromine atom, makes this molecule a prime candidate for diverse synthetic manipulations.

Caption: Molecular Structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol:

Step 1: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde [1]

-

To a solution of isovanillin in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

Add bromoethane dropwise to the reaction mixture.

-

Heat the reaction and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and purify the crude product to obtain 3-ethoxy-4-methoxybenzaldehyde.

Step 2: Oximation of 3-Ethoxy-4-methoxybenzaldehyde [1]

-

Dissolve 3-ethoxy-4-methoxybenzaldehyde in a suitable solvent system, such as aqueous ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product, 3-ethoxy-4-methoxybenzaldehyde oxime, can often be isolated by filtration upon precipitation.

Step 3: Dehydration of the Oxime to 3-Ethoxy-4-methoxybenzonitrile [1]

-

Treat the 3-ethoxy-4-methoxybenzaldehyde oxime with a dehydrating agent such as acetic anhydride.

-

Heat the reaction mixture to drive the dehydration process.

-

After cooling, pour the reaction mixture into water to precipitate the crude product.

-

Filter, wash with water, and dry the solid to yield 3-ethoxy-4-methoxybenzonitrile.

Step 4: Bromination of 3-Ethoxy-4-methoxybenzonitrile

-

Dissolve 3-ethoxy-4-methoxybenzonitrile in a suitable solvent, for instance, a chlorinated solvent like dichloromethane or acetic acid.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution. The reaction is typically performed at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound are frequently found in biologically active molecules, suggesting its potential as a key intermediate in the synthesis of novel therapeutics. The presence of the bromine atom is particularly significant as it can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity.

Role in the Synthesis of Kinase Inhibitors:

Substituted benzonitriles are known scaffolds for the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.[2][3][4] The 3-bromo-5-ethoxy-4-methoxyphenyl moiety can serve as a core fragment that can be elaborated to interact with the ATP-binding site of various kinases. The nitrile group can act as a hydrogen bond acceptor, while the other substituents can be modified to optimize potency and selectivity.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is classified as a combustible solid. For a related compound, 3-bromo-4-hydroxy-5-methoxybenzonitrile, the hazards identified include being toxic if swallowed, in contact with skin, or if inhaled, and causing skin and serious eye irritation. Therefore, it is prudent to handle this compound with similar care.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a promising and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and multiple functional groups offer a wide range of possibilities for the construction of complex, biologically active molecules. While a complete experimental profile of this compound is yet to be fully elucidated in the public domain, the information and proposed synthetic methodologies presented in this guide provide a solid foundation for researchers and scientists to explore its potential in their drug discovery and development endeavors.

References

- 1. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS 515831-52-4)

Disclaimer: A comprehensive search of scientific literature and chemical databases for 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS 515831-52-4) has revealed limited publicly available information. While the compound is commercially available for research purposes, detailed experimental protocols, extensive quantitative data, and its specific roles in biological pathways are not well-documented in accessible literature. This guide provides a summary of the available information and presents a hypothetical synthetic pathway based on related chemical transformations.

Core Compound Information

This compound is a substituted benzonitrile, a class of organic compounds characterized by a benzene ring substituted with a nitrile (-C≡N) group. The structure of this particular molecule includes a bromine atom, an ethoxy group (-OCH2CH3), and a methoxy group (-OCH3) attached to the benzene ring.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 515831-52-4 | [Commercial Suppliers] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [Commercial Suppliers] |

| Molecular Weight | 256.10 g/mol | [Commercial Suppliers] |

| Physical Form | Solid | [Commercial Suppliers] |

| InChI | 1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3 | [Commercial Suppliers] |

| SMILES | CCOC1=C(C(Br)=C(C#N)C=C1)OC | [Commercial Suppliers] |

Potential Applications

While specific applications for this compound are not detailed in the scientific literature, its structural motifs suggest potential utility in the following areas for researchers, scientists, and drug development professionals:

-

Medicinal Chemistry: As a substituted benzonitrile, this compound could serve as a key intermediate or building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of bromo, ethoxy, and methoxy groups offers multiple points for chemical modification to explore structure-activity relationships (SAR).

-

Drug Development: Benzonitrile derivatives are present in various approved drugs and clinical candidates. This compound could be investigated as a scaffold for the development of novel therapeutic agents.

-

Material Science: The aromatic and polar nature of the molecule could make it a candidate for incorporation into novel polymers or other materials with specific electronic or physical properties.

Hypothetical Synthesis Protocol

No specific experimental protocol for the synthesis of this compound has been found in the reviewed literature. However, a plausible synthetic route can be proposed based on known organic chemistry transformations and patent literature for structurally related compounds, such as its isomer, 3-ethoxy-4-methoxybenzonitrile.

A potential starting material for the synthesis is vanillin , which is readily available and possesses the core phenyl ring with hydroxyl and methoxy substituents. The following multi-step synthesis is a hypothetical pathway:

Step 1: Bromination of Vanillin

The first step would involve the bromination of vanillin. Due to the activating nature of the hydroxyl and methoxy groups, direct bromination can be achieved using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction would likely be regioselective, with bromine adding to the position ortho to the hydroxyl group.

Step 2: Ethylation of the Hydroxyl Group

The hydroxyl group of the brominated vanillin can then be ethylated. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., potassium carbonate) followed by reaction with an ethylating agent such as ethyl iodide or ethyl bromide in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Conversion of the Aldehyde to a Nitrile

The final step would be the conversion of the benzaldehyde functionality to a benzonitrile. This can be achieved through several methods, a common one being the reaction with hydroxylamine hydrochloride to form an oxime, followed by dehydration using a reagent like acetic anhydride or thionyl chloride.

Below is a visual representation of this hypothetical workflow.

Caption: Hypothetical synthesis of the target compound.

Quantitative Data

A thorough search of scientific databases did not yield specific quantitative data for this compound. Commercially available sources list it as a solid, but no melting point, boiling point, or spectroscopic data (NMR, IR, Mass Spectrometry) are provided. Researchers interested in this compound would need to perform their own analytical characterization.

Table 2: Spectroscopic and Physical Data

| Data Type | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| ¹H NMR | Not available |

| ¹³C NMR | Not available |

| IR Spectrum | Not available |

| Mass Spectrum | Not available |

Signaling Pathways and Experimental Workflows

Currently, there is no published research detailing the involvement of this compound in any biological signaling pathways or specific experimental workflows in drug discovery. Its biological activity remains to be investigated.

Caption: A general workflow for assessing biological activity.

Conclusion

This compound is a commercially available substituted benzonitrile with potential as a building block in medicinal chemistry and material science. However, there is a significant lack of detailed scientific literature on its synthesis, characterization, and biological activity. The information provided in this guide is based on the limited data available from commercial suppliers and a hypothetical synthetic pathway derived from related chemistry. Researchers and drug development professionals are encouraged to perform their own comprehensive characterization and investigation of this compound to unlock its potential. Further research is required to establish its physicochemical properties, develop efficient synthetic protocols, and explore its biological effects.

Molecular weight of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-methoxybenzonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic pathway, and an exploration of its potential biological activities based on structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a substituted benzonitrile with potential applications in medicinal chemistry and materials science. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 256.10 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1][2][3] |

| CAS Number | 515831-52-4 | [1][4] |

| Physical Form | Solid | [1] |

| InChI | 1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3 | [1] |

| SMILES | Brc1c(c(cc(c1)C#N)OCC)OC | [1] |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and synthesis of structurally related compounds. A potential synthetic workflow is outlined below.

Proposed Synthetic Pathway

A logical approach to synthesizing this compound could start from a commercially available precursor such as vanillin. The synthesis could proceed through a series of steps including ethoxylation, bromination, and conversion of the aldehyde group to a nitrile.

Detailed Methodologies

The following are generalized experimental protocols for the key transformations in the proposed synthesis:

-

Ethylation of Vanillin: Vanillin is dissolved in a suitable solvent like acetone or DMF. An excess of a weak base such as potassium carbonate is added, followed by the ethylating agent (e.g., bromoethane). The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). The solid is then filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

-

Bromination: The product from the previous step is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile). A brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the brominated product.

-

Methylation: The brominated compound is dissolved in a polar aprotic solvent. A base is added, followed by a methylating agent like dimethyl sulfate. The reaction is stirred, and upon completion, it is worked up by extraction and purified.

-

Nitrile Formation: The aldehyde is first converted to an oxime using hydroxylamine hydrochloride in the presence of a base. The resulting oxime is then dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, often with heating. The final product is then isolated and purified.

Predicted Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, based on the structure-activity relationships of its constituent functional groups, we can infer potential biological roles.

The presence of a bromine atom can enhance the therapeutic activity of a molecule through the formation of halogen bonds, which can improve drug-target interactions.[5][6][7][8] The methoxy and ethoxy groups can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic profile.[2][3][9][10] Benzonitrile derivatives are known to exhibit a range of biological activities, including as inhibitors of enzymes and as antiproliferative agents.[11]

Given these structural features, this compound could potentially be investigated for activities such as:

-

Anticancer activity

-

Antimicrobial activity

-

Enzyme inhibition (e.g., kinase or phosphatase inhibition)

Hypothetical Signaling Pathway Involvement

Many small molecule inhibitors with features similar to this compound target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway. A simplified diagram illustrating a potential point of inhibition is provided below. This is a speculative representation to guide further research.

This guide provides a foundational understanding of this compound for research and development purposes. The absence of extensive experimental data highlights an opportunity for further investigation into the synthesis, characterization, and biological evaluation of this compound.

References

- 1. This compound AldrichCPR 515831-52-4 [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. bio-fount.com [bio-fount.com]

- 5. researchgate.net [researchgate.net]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. drughunter.com [drughunter.com]

- 10. researchgate.net [researchgate.net]

- 11. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-methoxybenzonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and a discussion of the potential biological significance of 3-Bromo-5-ethoxy-4-methoxybenzonitrile for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, some sections of this guide are based on established chemical principles and data from structurally related molecules.

Structural Information and Physicochemical Properties

This compound is a substituted benzonitrile with the chemical formula C₁₀H₁₀BrNO₂. Its structure features a benzene ring substituted with a bromine atom, an ethoxy group, a methoxy group, and a nitrile group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 515831-52-4 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 g/mol | |

| Physical Form | Solid | |

| SMILES String | Brc1c(c(cc(c1)C#N)OCC)OC | |

| InChI Key | CFCAZYRKZVCXAK-UHFFFAOYSA-N | |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| Solubility | Not available in searched literature |

Proposed Synthesis and Experimental Protocols

Synthesis of 3-ethoxy-4-methoxybenzonitrile (Precursor)

The synthesis of the precursor can be adapted from patented procedures.[2][3]

Experimental Protocol:

-

Ethylation of Isovanillin: In a reaction vessel, dissolve isovanillin and potassium carbonate in a suitable solvent such as dimethylformamide (DMF). Heat the mixture with stirring and add bromoethane dropwise. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by precipitation in water, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield 3-ethoxy-4-methoxybenzaldehyde.[2][3]

-

Oximation and Dehydration: The resulting 3-ethoxy-4-methoxybenzaldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. Subsequent dehydration of the oxime, for instance by heating with acetic anhydride, yields 3-ethoxy-4-methoxybenzonitrile.[2] The crude product can be purified by recrystallization or column chromatography.

Proposed Bromination of 3-ethoxy-4-methoxybenzonitrile

The final step is the selective bromination of the precursor. The ethoxy and methoxy groups are ortho-, para-directing activators. Given the substitution pattern, the bromine atom is expected to add to the vacant position ortho to the methoxy group and meta to the nitrile group.

Proposed Experimental Protocol:

-

Reaction Setup: Dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask.

-

Bromination: To the stirred solution, add a brominating agent such as N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise or a solution of bromine (Br₂) in the same solvent dropwise at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, the mixture is poured into an aqueous solution of a reducing agent like sodium thiosulfate (to quench excess bromine if used), followed by neutralization with a base such as sodium bicarbonate. The product is then extracted with an organic solvent.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Caption: Proposed synthetic workflow for this compound.

Predicted Spectral Data

Experimental spectral data for this compound are not available in the searched literature. The following are predicted spectral characteristics based on the compound's structure.

Table 2: Predicted Spectral Characteristics

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (singlets or doublets).- Quartet and triplet signals for the ethoxy group.- A singlet for the methoxy group. |

| ¹³C NMR | - A signal for the nitrile carbon.- Signals for the aromatic carbons, including those bonded to the bromo, ethoxy, and methoxy groups.- Signals for the ethoxy and methoxy carbons. |

| FT-IR (cm⁻¹) | - A sharp, medium intensity peak for the nitrile (C≡N) stretch (approx. 2220-2240).- C-O stretching vibrations for the ether linkages.- C-H stretching and bending vibrations for the aromatic and aliphatic protons.- C=C stretching vibrations for the aromatic ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. |

Potential Biological Activity and Signaling Pathways (Hypothetical)

While there is no specific biological activity reported for this compound, the benzonitrile scaffold is present in a number of pharmacologically active compounds.[4][5] Substituted benzonitriles have been investigated for a range of biological activities, including as enzyme inhibitors and anticancer agents.[6] For instance, some benzonitrile derivatives act as aromatase inhibitors, which are used in the treatment of breast cancer, while others have been shown to inhibit tubulin polymerization, a key process in cell division.[4][6]

Given the structural features of this compound, it is plausible that this compound could be investigated for similar activities. The following diagram illustrates a hypothetical signaling pathway that could be a target for a compound with anticancer properties, such as the inhibition of a receptor tyrosine kinase (RTK) pathway. This is a speculative representation to illustrate a potential area of research.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound is a halogenated and alkoxy-substituted benzonitrile with potential for further investigation in medicinal chemistry and drug development. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its structural properties, proposing a viable synthetic route, and suggesting potential areas of biological investigation based on the activities of structurally related compounds. Further experimental validation of the proposed synthesis and biological screening are necessary to fully elucidate the chemical and pharmacological profile of this compound.

References

- 1. 515831-52-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint for 3-Bromo-5-ethoxy-4-methoxybenzonitrile: A Predictive and Methodological Guide

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a substituted benzonitrile with a unique arrangement of electron-donating and-withdrawing groups, presents a compelling case for detailed spectroscopic analysis. Its molecular architecture suggests potential applications as a key intermediate in the synthesis of bioactive compounds and functional materials.

This technical guide provides an in-depth, predictive analysis of the spectroscopic characteristics of this compound. As of this writing, publicly accessible, experimentally verified spectra for this specific compound are not available. Commercial suppliers like Sigma-Aldrich note that they do not collect analytical data for this product, placing the onus of confirmation on the researcher.[1] Therefore, this document serves a dual purpose: first, to offer a robust, theory-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and second, to provide detailed, field-proven protocols for researchers to empirically validate these predictions. The insights herein are built upon fundamental spectroscopic principles and comparative analysis with structurally analogous compounds, empowering researchers to confidently identify and characterize this molecule.

Molecular Structure and Predicted Spectroscopic Data

The structural features of this compound—a pentasubstituted aromatic ring—give rise to a distinct and predictable spectroscopic fingerprint. The interplay between the electron-withdrawing nitrile (-CN) and bromine (-Br) substituents and the electron-donating ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups governs the electronic environment of each nucleus, which is directly reflected in the spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, featuring two distinct aromatic signals and three aliphatic signals. The predictions are based on established substituent effects on aromatic chemical shifts.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Ar-H (H-2) | ~7.2 - 7.4 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing cyano group and meta to the bromine, leading to a downfield shift. It will be split by the adjacent H-6 proton. |

| Ar-H (H-6) | ~7.0 - 7.2 | Doublet (d) | 1H | This proton is ortho to the electron-donating ethoxy group and meta to the cyano group, resulting in a slightly more upfield position compared to H-2. It will be split by the H-2 proton. |

| -OCH₂CH₃ | ~4.1 - 4.3 | Quartet (q) | 2H | The methylene protons of the ethoxy group are adjacent to an oxygen atom, causing a significant downfield shift. They are split by the three methyl protons. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | The methoxy protons are on a carbon adjacent to an oxygen atom. As there are no adjacent protons, the signal will be a singlet. |

| -OCH₂CH₃ | ~1.4 - 1.6 | Triplet (t) | 3H | The terminal methyl protons of the ethoxy group are split by the two adjacent methylene protons. |

Causality Behind Predictions: The electron-donating nature of the ethoxy and methoxy groups increases electron density on the aromatic ring, causing shielding (upfield shifts), particularly at the ortho and para positions. Conversely, the nitrile and bromo groups withdraw electron density, causing deshielding (downfield shifts). The predicted positions of the aromatic protons H-2 and H-6 are a direct consequence of the cumulative effects of these substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-CN | ~117-119 | The nitrile carbon is characteristically found in this region, significantly deshielded. |

| C-Br (C-3) | ~115-117 | The carbon directly attached to bromine experiences a moderate deshielding effect. |

| C-OR (C-4) | ~150-152 | Aromatic carbon attached to the methoxy group; significantly deshielded by the oxygen atom. |

| C-OR (C-5) | ~148-150 | Aromatic carbon attached to the ethoxy group; also strongly deshielded. |

| C-H (C-2) | ~114-116 | Aromatic methine carbon. |

| C-H (C-6) | ~112-114 | Aromatic methine carbon, slightly more shielded than C-2 due to the ortho ethoxy group. |

| C-CN (C-1) | ~105-108 | The quaternary carbon to which the nitrile is attached (ipso-carbon). |

| -OCH₂CH₃ | ~64-66 | The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen. |

| -OCH₃ | ~56-58 | The methoxy carbon, a typical value for aromatic methoxy groups. |

| -OCH₂CH₃ | ~14-16 | The terminal methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups present in the molecule. The predictions are based on characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| C≡N (Nitrile) | ~2220-2240 | Strong, Sharp | The nitrile triple bond has a very characteristic and easily identifiable absorption. |

| C-O (Aryl Ether) | ~1200-1275 | Strong | Asymmetric C-O-C stretching from the ethoxy and methoxy groups. |

| C-O (Aryl Ether) | ~1000-1075 | Strong | Symmetric C-O-C stretching. |

| C=C (Aromatic) | ~1450-1600 | Medium to Weak | A series of bands corresponding to the stretching vibrations of the aromatic ring. |

| C-H (Aromatic) | ~3050-3100 | Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H (Aliphatic) | ~2850-3000 | Medium | Stretching vibrations of the C-H bonds in the ethoxy and methoxy groups. |

| C-Br | ~500-600 | Medium to Strong | The carbon-bromine stretch is found in the fingerprint region. |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to reveal the molecular weight and provide structural information through fragmentation patterns. The principles of mass spectrometry involve ionizing the sample and separating the resulting ions based on their mass-to-charge ratio.[2][3]

Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Rationale |

|---|---|---|

| 255/257 | [M]⁺ and [M+2]⁺ | The molecular ion peak. The characteristic ~1:1 isotopic pattern is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 240/242 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or ethoxy group. |

| 227/229 | [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group via a McLafferty-type rearrangement. |

| 212/214 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group. |

Experimental Protocols for Spectroscopic Verification

To validate the predicted data, the following standard operating procedures are recommended. These protocols are designed to be self-validating by ensuring high-quality, reproducible data acquisition.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[4][5] Chloroform-d is an excellent choice for many organic compounds due to its good dissolving power.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity (peak shape).

-

Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse, 8 scans, 2-second relaxation delay).

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.[6]

-

A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Trustworthiness Check: The internal TMS standard provides a reliable reference point (0.00 ppm). The resolution and signal-to-noise ratio should be checked to ensure data quality. The residual solvent peak for CDCl₃ should appear at ~7.26 ppm.[5]

Protocol 2: IR Spectroscopy Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a gold standard for acquiring high-quality IR spectra of solid samples as it avoids solvent interference.[7]

-

Sample Preparation:

-

Gently grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade KBr powder.

-

Briefly grind the mixture to ensure it is homogeneous. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[8][9]

-

-

Pellet Formation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Trustworthiness Check: A well-prepared pellet will be transparent and will not easily crumble. The resulting spectrum should have a flat baseline and absorption bands that are not distorted by scattering effects (which can cause a sloping baseline).

Protocol 3: Mass Spectrometry Data Acquisition (Electron Impact)

Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.[2]

-

Sample Introduction:

-

Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

-

Ionization and Analysis:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[11][12]

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and its isotopic pattern.

-

Identify key fragment ions to corroborate the proposed structure.

-

Trustworthiness Check: The presence of the M+ and M+2 peaks in a ~1:1 ratio is a critical validation point for the presence of a single bromine atom. The fragmentation pattern should be logical and consistent with the known stability of carbocations and radicals.

Integrated Spectroscopic Workflow

The process of structural elucidation is a logical, multi-step workflow. Each spectroscopic technique provides a unique piece of the puzzle, and together they offer definitive confirmation of the molecular structure.

Caption: Workflow for the spectroscopic characterization of the target molecule.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By leveraging fundamental principles and comparative data, we have established a detailed "spectroscopic blueprint" for this molecule, including predicted ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a clear and reliable path for researchers to obtain empirical data for validation. This integrated approach of prediction and methodological guidance is designed to empower scientists in drug development and chemical research to confidently characterize this and other novel compounds, ensuring both scientific rigor and efficiency in their discovery workflows.

References

- 1. This compound AldrichCPR 515831-52-4 [sigmaaldrich.com]

- 2. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 3. microbenotes.com [microbenotes.com]

- 4. NMR Solvents [merckmillipore.com]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. benchchem.com [benchchem.com]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 11. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 12. zefsci.com [zefsci.com]

The Analytical Scientist's Guide to 13C NMR of 3-Bromo-5-ethoxy-4-methoxybenzonitrile: A Predictive and Practical Approach

Abstract

For researchers, scientists, and professionals in the field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Bromo-5-ethoxy-4-methoxybenzonitrile. In the absence of direct, published experimental data for this specific molecule, this guide employs a predictive methodology grounded in established principles of substituent effects on aromatic systems. We will first delineate the theoretical basis for predicting the 13C NMR chemical shifts, followed by a detailed, atom-by-atom analysis of the predicted spectrum. This theoretical framework is complemented by a rigorous, step-by-step experimental protocol for the empirical acquisition and validation of the 13C NMR spectrum, ensuring a self-validating system for researchers. This guide is designed to serve not only as a reference for the spectral features of this particular compound but also as a practical handbook for applying predictive NMR techniques in the broader context of organic compound characterization.

Introduction: The Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and resonance effects all contribute to the observed chemical shift.

For substituted aromatic compounds like this compound, the chemical shifts of the benzene ring carbons are significantly influenced by the electronic properties of the substituents. Both electron-donating and electron-withdrawing groups can cause characteristic upfield (shielding) or downfield (deshielding) shifts for the ipso, ortho, meta, and para carbons. A thorough understanding of these substituent effects allows for the accurate prediction and interpretation of 13C NMR spectra, which is a critical skill in the confirmation of molecular structure.

Predictive Analysis of the 13C NMR Spectrum

The prediction of 13C NMR chemical shifts for polysubstituted benzene rings can be effectively achieved using an additive model based on substituent chemical shifts (SCS). This model assumes that the effect of each substituent on the chemical shift of a particular ring carbon is independent of the other substituents. While this is an approximation, it provides a robust starting point for spectral assignment, especially when steric interactions between bulky groups are minimal.

The predicted chemical shift (δ) for a given aromatic carbon is calculated using the following equation:

δpredicted = δbenzene + ΣSCSi

where:

-

δbenzene is the chemical shift of the carbons in benzene (128.5 ppm).

-

ΣSCSi is the sum of the substituent chemical shift effects for each substituent relative to the carbon being calculated.

To predict the 13C NMR spectrum of this compound, we will utilize established SCS values for the bromo, ethoxy, methoxy, and cyano functional groups.

Substituent Chemical Shift (SCS) Data

The following table summarizes the approximate SCS values (in ppm) for the relevant substituents on a benzene ring. These values are derived from the analysis of monosubstituted benzenes.

| Substituent | ipso (C1) | ortho (C2/C6) | meta (C3/C5) | para (C4) |

| -Br | -5.5 | +3.4 | +1.7 | -1.6 |

| -OCH2CH3 | +30.1 | -14.4 | +1.0 | -7.7 |

| -OCH3 | +31.4 | -14.4 | +1.0 | -7.7 |

| -CN | -15.4 | +3.6 | +0.6 | +3.9 |

Predicted 13C NMR Chemical Shifts for this compound

Based on the additive model, the predicted 13C NMR chemical shifts for each carbon atom in this compound are calculated and presented in the table below.

| Carbon Atom | Calculation (δbenzene + ΣSCSi) | Predicted δ (ppm) |

| C1 (-CN) | 128.5 + SCSipso(-CN) + SCSmeta(-Br) + SCSmeta(-OCH3) + SCSmeta(-OCH2CH3) | 115.4 |

| C2 | 128.5 + SCSortho(-CN) + SCSortho(-Br) + SCSpara(-OCH3) + SCSortho(-OCH2CH3) | 113.4 |

| C3 (-Br) | 128.5 + SCSipso(-Br) + SCSortho(-OCH2CH3) + SCSmeta(-OCH3) + SCSmeta(-CN) | 110.2 |

| C4 (-OCH3) | 128.5 + SCSipso(-OCH3) + SCSortho(-Br) + SCSortho(-OCH2CH3) + SCSpara(-CN) | 149.8 |

| C5 (-OCH2CH3) | 128.5 + SCSipso(-OCH2CH3) + SCSortho(-OCH3) + SCSmeta(-Br) + SCSmeta(-CN) | 146.5 |

| C6 | 128.5 + SCSortho(-CN) + SCSpara(-Br) + SCSortho(-OCH3) + SCSortho(-OCH2CH3) | 111.7 |

| -CN | - | ~118 |

| -OCH2CH3 | - | ~64 |

| -OCH2CH3 | - | ~15 |

| -OCH3 | - | ~56 |

Detailed Analysis of Predicted Chemical Shifts

The predicted chemical shifts provide a detailed electronic picture of the molecule. The interplay of inductive and resonance effects of the four different substituents leads to a unique 13C NMR fingerprint.

-

C1 (ipso to -CN): This carbon is predicted at approximately 115.4 ppm. The strong shielding effect of the ipso-cyano group is the dominant factor.

-

C2: Positioned ortho to the electron-withdrawing cyano and bromo groups, and ortho to the electron-donating ethoxy group, this carbon experiences a complex interplay of effects, resulting in a predicted upfield shift to around 113.4 ppm.

-

C3 (ipso to -Br): The "heavy atom effect" of bromine, along with the influence of the adjacent electron-donating groups, is expected to shift this carbon significantly upfield to approximately 110.2 ppm.[1]

-

C4 (ipso to -OCH3): This carbon is predicted to be the most deshielded of the aromatic carbons at around 149.8 ppm. This is due to the strong electron-donating resonance effect of the methoxy group, which increases the electron density at the ortho and para positions, but deshields the ipso-carbon.

-

C5 (ipso to -OCH2CH3): Similar to C4, this carbon is also significantly deshielded due to the attached electron-donating ethoxy group, with a predicted chemical shift of approximately 146.5 ppm.

-

C6: This carbon is predicted to be at a relatively upfield position of around 111.7 ppm due to the combined shielding effects of the para-bromo and ortho-alkoxy groups.

-

Nitrile Carbon (-CN): The carbon of the cyano group is expected to appear in the characteristic region for nitriles, typically around 118 ppm.

-

Ethoxy and Methoxy Carbons: The aliphatic carbons of the ethoxy and methoxy groups are expected in their typical regions: the -OCH2- carbon around 64 ppm, the -CH3 of the ethoxy group around 15 ppm, and the methoxy carbon (-OCH3) around 56 ppm.

The following diagram illustrates the key electronic influences of the substituents on the aromatic ring, which underpin the predicted chemical shifts.

Caption: Electronic effects of substituents on this compound.

Experimental Protocols for Spectrum Acquisition and Verification

To empirically validate the predicted chemical shifts, a standard 13C NMR experiment should be performed. For quantitative analysis, which ensures that the signal intensity is directly proportional to the number of carbon nuclei, specific experimental parameters must be employed.

Sample Preparation

-

Weighing: Accurately weigh approximately 20-50 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar compounds.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

-

Standard (Optional): For a precise chemical shift reference, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent signal is often sufficient for routine characterization.

Standard 13C NMR Data Acquisition

This protocol is suitable for routine structural confirmation.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Acquisition Time (AQ): At least 1-2 seconds for good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 1024 scans or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication with a line broadening factor of 1-2 Hz.

-

Perform a Fourier transform.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Reference the spectrum to the solvent signal (e.g., CDCl3 at 77.16 ppm).

-

Quantitative 13C NMR Data Acquisition

This protocol is recommended for accurate integration and determination of the number of carbons corresponding to each signal.

-

Instrument Setup: Same as for standard acquisition.

-

Acquisition Parameters:

-

Pulse Program: An inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE).[2]

-

Relaxation Delay (D1): A long delay is crucial. It should be at least 5 times the longest T1 relaxation time of any carbon in the molecule (typically 30-60 seconds for quaternary carbons).

-

Flip Angle: A 90° pulse angle to ensure maximum signal intensity per scan.

-

Number of Scans (NS): Sufficient scans to achieve a high signal-to-noise ratio for accurate integration.

-

-

Data Processing: Same as for standard acquisition, with careful attention to baseline correction before integration.

The following diagram outlines the workflow for the experimental verification of the predicted 13C NMR spectrum.

Caption: Experimental workflow for the verification of the 13C NMR spectrum.

Conclusion

This technical guide has provided a detailed predictive analysis of the 13C NMR chemical shifts of this compound, grounded in the established principles of substituent effects. The presented data, including the predicted chemical shift table and the analysis of electronic influences, offers a robust framework for the initial assignment of the compound's 13C NMR spectrum. Furthermore, the comprehensive experimental protocols for both standard and quantitative 13C NMR acquisition provide researchers with the necessary tools to empirically validate these predictions. By integrating theoretical prediction with practical experimental guidance, this document serves as a valuable resource for scientists and professionals engaged in the structural elucidation of complex organic molecules, thereby upholding the principles of scientific integrity and fostering a deeper understanding of the relationship between molecular structure and spectroscopic properties.

References

A-Technical-Guide-to-the-FT-IR-Spectrum-Analysis-of-3-Bromo-5-ethoxy-4-methoxybenzonitrile

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-5-ethoxy-4-methoxybenzonitrile.[1][2][3][4] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this complex aromatic molecule by interpreting its vibrational spectra. We will explore the characteristic absorption bands of its key functional groups—nitrile, aromatic ring, ether linkages, and the carbon-bromine bond. This guide emphasizes the causality behind experimental choices and provides a robust, self-validating protocol for spectral acquisition and interpretation, grounded in authoritative spectroscopic principles.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for identifying functional groups within a molecule.[5] By measuring the absorption of infrared radiation, which excites specific molecular vibrations, FT-IR provides a unique spectral "fingerprint."[6][7] For a multi-substituted aromatic compound like this compound, FT-IR is crucial for confirming the presence and electronic environment of its nitrile, ethoxy, methoxy, and bromo substituents on the benzene ring. Understanding this spectral signature is fundamental for quality control, reaction monitoring, and structural elucidation in synthetic chemistry and pharmaceutical development.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The integrity of an FT-IR spectrum is contingent upon meticulous sample preparation and a validated acquisition methodology. For a solid sample such as this compound, two primary methods are prevalent: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[8]

Recommended Method: KBr Pellet Transmission Spectroscopy

The KBr pellet method, a fundamental transmission technique, is often preferred for achieving high-resolution spectra of solid samples.[9][10] It involves dispersing the analyte within an IR-transparent matrix, minimizing scattering effects and producing sharp, well-defined absorption bands.[11]

Protocol:

-

Sample and Matrix Preparation: Dry spectroscopic grade Potassium Bromide (KBr) at 110°C to eliminate absorbed water, which can interfere with the spectrum.[12] In an agate mortar, grind 1-2 mg of the this compound sample.[9]

-

Homogenization: Add approximately 100-200 mg of the dried KBr to the mortar and triturate the mixture rapidly to create a fine, homogeneous powder.[9][11] The goal is a sample concentration of about 0.5% to 2% by weight.[10][12] Proper homogenization is critical to avoid scattering and obtain a quality spectrum.[11]

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply a force of approximately 8-10 metric tons for several minutes to form a thin, transparent, or translucent disk.[10][12][13]

-

Spectral Acquisition:

Alternative Method: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FTIR is a popular alternative that requires minimal to no sample preparation, making it ideal for rapid analysis.[14][15][16][17] The technique involves placing the solid sample in direct contact with a high-refractive-index crystal (often diamond or germanium).[17] An infrared beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[14][16]

Protocol:

-

Background Acquisition: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty crystal.[5]

-

Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal.[8] Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[16]

-

Spectrum Collection: Initiate the sample scan. The software will automatically generate the final absorbance spectrum by ratioing against the background.[5]

Spectral Interpretation and Analysis

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The analysis is logically divided into characteristic regions corresponding to different functional groups.

The Nitrile Group (C≡N)

The most diagnostic feature of a nitrile is its carbon-nitrogen triple bond stretch.

-

C≡N Stretch (2240-2220 cm⁻¹): Aromatic nitriles typically exhibit a sharp, strong absorption band in this region.[5][18] The conjugation of the nitrile group with the aromatic ring slightly lowers the vibrational frequency compared to saturated nitriles.[18][19] For this compound, this peak is expected to be prominent and serves as a primary identifier.

The Aromatic Ring

The substituted benzene ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): These absorptions are typically of weak to medium intensity and appear at higher wavenumbers than aliphatic C-H stretches.[20][21]

-

Aromatic C=C Ring Stretches (1600-1450 cm⁻¹): The benzene ring exhibits characteristic skeletal vibrations in this region. Typically, two or more sharp bands of variable intensity appear. Common absorptions are seen near 1600 cm⁻¹ and 1500-1430 cm⁻¹.[22]

-

C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring determines the position of these strong absorptions. For a 1,2,3,5-tetrasubstituted ring, characteristic bands can be predicted, although they can be complex.

The Ether Groups (Ethoxy and Methoxy)

The two ether linkages contribute strong, characteristic C-O stretching bands.

-

Aryl-Alkyl Ether Asymmetric C-O-C Stretch (approx. 1275-1200 cm⁻¹): This is a very strong and characteristic absorption for aryl alkyl ethers.[23]

-

Symmetric C-O-C Stretch (approx. 1075-1020 cm⁻¹): A second strong band corresponding to the symmetric stretch is also expected.[23][24][25][26]

-

Aliphatic C-H Stretches (2980-2850 cm⁻¹): The methyl (CH₃) and methylene (CH₂) groups of the ethoxy and methoxy substituents will produce sharp stretching vibrations in this region. The symmetric stretch of a methoxy group often appears as a distinct, sharp peak around 2830 cm⁻¹.[23]

The Carbon-Bromine Bond

-

C-Br Stretch (690-515 cm⁻¹): The stretching vibration of the carbon-bromine bond occurs in the low-frequency fingerprint region of the spectrum.[27][28][29] This absorption is often of medium to strong intensity but can be difficult to assign definitively due to overlap with other vibrations in this crowded region.[28]

Summary of Expected Absorption Bands

The following table summarizes the anticipated key vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100-3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| ~2980-2850 | C-H Stretch | -OCH₃, -OCH₂CH₃ | Medium to Strong |

| ~2230 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1600 & ~1500 | C=C Ring Stretch | Aromatic Ring | Medium, Sharp |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| ~690-515 | C-Br Stretch | Bromo-Aromatic | Medium to Strong |

Workflow and Logic Visualization

The logical flow of FT-IR analysis, from sample preparation to final structural confirmation, can be visualized as a systematic process.

Caption: Logical workflow for FT-IR analysis of the target molecule.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. By systematically analyzing the characteristic absorption bands for the nitrile, aromatic, ether, and bromo functional groups, one can confidently verify the molecular structure. The sharp C≡N stretch around 2230 cm⁻¹, the strong C-O ether bands near 1250 cm⁻¹ and 1040 cm⁻¹, and the various aromatic and aliphatic C-H stretches collectively form a unique spectral fingerprint. This guide provides the necessary protocols and interpretive framework for researchers to utilize FT-IR spectroscopy effectively in the characterization of this and similar complex molecules, ensuring scientific integrity and reproducibility in their work.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound AldrichCPR 515831-52-4 [sigmaaldrich.com]

- 3. This compound AldrichCPR 515831-52-4 [sigmaaldrich.com]

- 4. doronscientific.com [doronscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. benchchem.com [benchchem.com]

- 9. shimadzu.com [shimadzu.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. azom.com [azom.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 15. mt.com [mt.com]

- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 17. azom.com [azom.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. scribd.com [scribd.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. IR spectrum: Ethers [quimicaorganica.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. scribd.com [scribd.com]

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3-bromo-5-ethoxy-4-methoxybenzonitrile. Due to the absence of published experimental mass spectra for this specific compound, this document focuses on a predictive analysis based on established fragmentation principles for aromatic, halogenated, and nitrile-containing compounds. The information herein serves as a robust reference for identifying this molecule and similar structures in complex matrices.

Molecular Profile and Isotopic Signature

This compound possesses a molecular formula of C₁₀H₁₀BrNO₂ and a monoisotopic mass of 254.9895 g/mol .[1][2] A key feature in its mass spectrum is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which will appear as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[3][4]

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrNO₂ |

| Average Molecular Weight | 256.10 g/mol |

| Monoisotopic Mass | 254.9895 u |

| Predicted M⁺ Peak (containing ⁷⁹Br) | m/z 255 |

| Predicted M+2 Peak (containing ⁸¹Br) | m/z 257 |

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[5][6] This fragmentation is invaluable for structural elucidation. The stable aromatic ring in this compound is expected to result in a prominent molecular ion peak.[7][8] The primary fragmentation events are predicted to occur at the functional groups attached to the benzene ring.

The most probable fragmentation pathways include:

-

α-Cleavage of the Ethoxy Group: Loss of a methyl radical (•CH₃) from the ethoxy group after rearrangement, or more directly, the loss of an ethyl radical (•C₂H₅) are common fragmentation patterns for ethers.[9]

-

Loss of Ethylene: A common rearrangement in ethyl aryl ethers involves the loss of a neutral ethylene molecule (C₂H₄).[8]

-

α-Cleavage of the Methoxy Group: The loss of a methyl radical (•CH₃) is a characteristic fragmentation of methoxy-substituted aromatic compounds.

-

Cleavage of the C-Br Bond: The loss of the bromine radical (•Br) is a primary fragmentation pathway for brominated aromatic compounds.[10]

-

Loss of Cyano Group: Aromatic nitriles can fragment through the loss of a cyano radical (•CN) or a neutral hydrogen cyanide (HCN) molecule.[11]

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted Mass Spectral Data

The following table summarizes the key ions anticipated in the electron ionization mass spectrum of this compound.

| Predicted m/z | Proposed Ion Structure / Formula | Fragmentation Pathway |

| 255 / 257 | [C₁₀H₁₀BrNO₂]⁺ | Molecular Ion (M⁺) |

| 240 / 242 | [C₉H₇BrNO₂]⁺ | Loss of methyl radical (•CH₃) from the methoxy group |

| 227 / 229 | [C₈H₅BrNO₂]⁺ | Loss of ethylene (C₂H₄) from the ethoxy group |

| 226 / 228 | [C₈H₇BrNO₂]⁺ | Loss of ethyl radical (•C₂H₅) from the ethoxy group |

| 229 / 231 | [C₉H₁₀BrO₂]⁺ | Loss of cyano radical (•CN) |

| 176 | [C₁₀H₁₀NO₂]⁺ | Loss of bromine radical (•Br) |

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standard protocol for the analysis of a solid, volatile organic compound such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

4.1. Sample Preparation

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile).

-

Perform a serial dilution of the stock solution to create a working sample with a final concentration between 10-100 µg/mL.

-

Transfer the working sample solution to a 2 mL autosampler vial.

-

If the solution contains any particulate matter, it must be filtered or centrifuged prior to analysis to prevent clogging of the GC system.[12]

4.2. Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

4.3. Data Acquisition and Analysis

-

Acquire the data using the instrument's software.

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

-

Extract the mass spectrum for the analyte peak.

-

Identify the molecular ion peak (M⁺) and its corresponding M+2 peak to confirm the presence of bromine and determine the molecular weight.

-

Analyze the fragment ions and compare them to the predicted fragmentation pattern to confirm the structure of the compound.

Caption: General workflow for GC-MS analysis of an organic compound.

Conclusion

This guide provides a predictive framework for the mass spectrometric analysis of this compound. The key identifiers for this compound in a mass spectrum are the distinct M⁺/M+2 doublet at m/z 255/257 and a fragmentation pattern dominated by losses of methyl and ethyl radicals from the ether functionalities, alongside potential cleavages of the bromine and cyano groups. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for this and structurally related molecules, facilitating their unambiguous identification in various scientific applications.

References

- 1. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. m.youtube.com [m.youtube.com]

Solubility of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in its utilization for synthesis, purification, formulation, and biological screening. This technical guide outlines a comprehensive approach to determining the solubility of this compound, providing standardized experimental protocols and data presentation formats. While specific experimental data for this compound is not extensively published, this document provides a robust framework for its determination.

Predicted Solubility Characteristics

Based on its molecular structure, this compound can be characterized as a moderately polar compound. The presence of the nitrile (-CN), ethoxy (-OCH2CH3), and methoxy (-OCH3) groups introduces polarity, while the benzene ring and the bromo- substituent contribute to its nonpolar character. It is anticipated that the compound will exhibit greater solubility in polar aprotic solvents and some polar protic solvents, with lower solubility in nonpolar solvents.

Quantitative Solubility Data

The following table has been prepared to summarize the experimentally determined solubility of this compound at a specified temperature. Researchers should populate this table with their experimental findings.

| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | Polar Aprotic | 25 | To be determined | To be determined |

| Acetonitrile | Polar Aprotic | 25 | To be determined | To be determined |

| Dichloromethane | Polar Aprotic | 25 | To be determined | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | To be determined | To be determined |

| Ethanol | Polar Protic | 25 | To be determined | To be determined |

| Ethyl Acetate | Moderately Polar | 25 | To be determined | To be determined |

| Hexane | Nonpolar | 25 | To be determined | To be determined |

| Isopropanol | Polar Protic | 25 | To be determined | To be determined |

| Methanol | Polar Protic | 25 | To be determined | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | To be determined | To be determined |

| Toluene | Nonpolar | 25 | To be determined | To be determined |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid. This method involves shaking an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution using a syringe filter to remove any suspended solid particles.

-

Dilution: Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration from analysis) x (Dilution factor) x (100 / Volume of sample)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

The Strategic Utility of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in Modern Synthetic Chemistry

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical and materials science research, the strategic selection of synthetic intermediates is paramount to the successful development of novel molecules. 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a highly functionalized aromatic building block, has emerged as a valuable intermediate for the synthesis of complex organic compounds, particularly in the realm of drug discovery. This technical guide provides an in-depth analysis of its synthesis, reactivity, and potential applications, offering a critical resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties